![molecular formula C21H26FN5O B6481780 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899994-93-5](/img/structure/B6481780.png)
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
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Overview
Description
“3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine” is a compound that is related to a class of compounds known as piperazine derivatives . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, it’s worth noting that similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications
Anti-Tubercular Activity
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis (MTB). Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest its potential as a new anti-TB agent .
Antifungal Properties
The compound’s structure also hints at antifungal activity. Researchers have explored similar derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. These compounds were synthesized and evaluated for their antifungal potential. Further studies could uncover its efficacy against specific fungal pathogens .
Mechanism of Action
Target of Action
The primary targets of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The inhibition of ENTs affects the uptake of nucleosides, which are crucial for nucleotide synthesis and other cellular functions .
Biochemical Pathways
The inhibition of ENTs disrupts the normal nucleoside transport, affecting the nucleotide synthesis pathway . This disruption can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication and repair, RNA transcription, and energy metabolism .
Pharmacokinetics
It’s worth noting that the compound’s structure was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the pharmaceutical industry to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds.
Result of Action
The result of the compound’s action is the inhibition of nucleoside transport, which can disrupt nucleotide synthesis and other cellular processes . This disruption can potentially lead to various cellular effects, depending on the specific roles of nucleotides in the affected cells .
properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c1-16-8-10-25(11-9-16)19-6-7-20(24-23-19)26-12-14-27(15-13-26)21(28)17-4-2-3-5-18(17)22/h2-7,16H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLFSEFWWWNCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone |
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